2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-OL hcl
Description
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-OL HCl is a chiral amino alcohol derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. The compound’s structure combines a polar amino-alcohol backbone with a lipophilic trifluoromethoxy group, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) drug design. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability .
Properties
Molecular Formula |
C9H11ClF3NO2 |
|---|---|
Molecular Weight |
257.64 g/mol |
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H |
InChI Key |
IGMWZYNHDCHAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Halogenation, Cyanation, and Aminolysis
A patented process for related trifluoromethyl-substituted aromatic amines provides a relevant synthetic strategy adaptable to the trifluoromethoxy derivative. The process involves three main steps:
Step 1: Location Bromination
Starting from m-trifluoromethyl fluorobenzene (a structurally related aromatic substrate), bromination is performed in glacial acetic acid with dibromo hydantoin (C5H6Br2N2O2) as the brominating agent. The reaction is conducted under reflux with stirring for 5-7 hours. The molar ratio of dibromo hydantoin to substrate is 0.6:1. The product is a brominated trifluoromethyl fluorobenzene intermediate.
Conditions:- Solvent: Glacial acetic acid (4-5 L per kg substrate)
- Temperature: Reflux
- Time: 5-7 hours
- Additive: Vitriol oil (sulfuric acid oil), weight ratio 5-20:100 relative to substrate
Step 2: Cyanation (Cyanic Acid Displacement)
The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide in quinoline solvent under reflux for about 20 hours. The molar ratio of cuprous cyanide to brominated substrate is approximately 1:1.1. This step introduces the cyano group replacing the bromine.
Conditions:- Solvent: Quinoline (3-5 L per kg intermediate)
- Temperature: Reflux
- Time: ~20 hours
Step 3: Aminolysis Substitution
The cyano-substituted intermediate is treated with liquid ammonia or ammonia in alcohol to convert the nitrile group into the corresponding amino group, completing the synthesis of the amino-substituted trifluoromethyl aromatic compound.
Conditions:- Reagent: Liquid ammonia or ammonia in alcohol
- Temperature and time vary depending on scale and solvent
This method yields a product purity exceeding 99% with a total yield of 73-75% and is noted for low consumption of strong acids and cuprous cyanide, simple operation, and reduced harmful emissions.
Organolithium-Mediated Amino Alcohol Synthesis
A general laboratory synthetic approach for related amino alcohols involves the use of organolithium reagents to generate intermediates that are subsequently quenched and purified:
- Procedure:
- 2-Aminobenzonitrile or related aromatic nitriles are treated with n-butyllithium (nBuLi) in tetrahydrofuran (THF) at low temperatures (0 °C to -78 °C) under inert atmosphere (argon).
- The organolithium intermediate is then reacted with electrophiles such as acetonitrile or methyl esters to form amino ketone or amino nitrile intermediates.
- The reaction is quenched with aqueous acid (e.g., 1 M HCl) at low temperature to avoid side reactions.
- The product is extracted, washed, dried, and purified by flash chromatography.
This method allows for precise control of stereochemistry and functional group placement, useful for synthesizing complex amino alcohols including those bearing trifluoromethoxy groups on the aromatic ring.
Enzymatic and Biocatalytic Synthesis of Chiral Amino Alcohols
Recent advances demonstrate the use of multienzyme cascade reactions to convert amino acid precursors into enantiopure 1,2-amino alcohols:
- Two-Pot Sequential Four-Step Cascade:
Starting from L-phenylalanine, enzymatic transformations involving tyrosine ammonia lyase and other enzymes convert the substrate into chiral diols and amino alcohols with high enantiomeric excess (>99.9%). - One-Pot Simultaneous Two-Step Cascade:
Enzymatic oxidation and reductive amination steps convert 1-phenylethane-1,2-diol into phenylethanolamine derivatives with high isolated yields (up to 92%) and purity (98%).
While this method is demonstrated for phenyl-substituted amino alcohols, similar enzymatic routes could be adapted for trifluoromethoxy-substituted analogs, offering stereoselective synthesis under mild conditions.
Esterification and Boc-Protection Strategies in Amino Acid Derivative Synthesis
For intermediates related to trifluoromethoxy-substituted amino acids and amino alcohols, a sequence of esterification, Boc-protection, and hydrogenolysis steps is employed:
- Diesterification:
Treatment of amino acid derivatives with thionyl chloride (SOCl2) in dry methanol under reflux leads to diester formation. - Boc-Protection:
The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to facilitate subsequent transformations. - Hydrogenolysis:
Catalytic hydrogenation (e.g., using ammonium formate and palladium catalyst) removes protecting groups or benzyl groups, yielding key intermediates in good overall yields (around 70-80%).
These steps enhance the stability and manageability of intermediates during multi-step syntheses.
Acid-Catalyzed Hydroxyacetic Acid Derivative Formation
A process for preparing hydroxyacetic acid derivatives with aromatic substituents involves:
- Dissolving substituted hydroxyacetic acid (e.g., 2-(4-chlorophenyl)-2-hydroxyacetic acid) in methanol with concentrated sulfuric acid at room temperature.
- Heating the mixture moderately (up to 45 °C) for 30 minutes.
- Neutralizing with sodium carbonate solution and extracting with organic solvents such as toluene.
This method can be adapted for preparing hydroxy-substituted intermediates in the synthesis of amino alcohol hydrochlorides.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| 1 | Bromination → Cyanation → Aminolysis | Dibromo hydantoin, glacial acetic acid, cuprous cyanide, ammonia | 73-75% yield, >99% purity | Industrial scale, low cost, environmentally friendly |
| 2 | Organolithium addition, quench | nBuLi in THF, low temp (-78 to 0 °C), acid quench | Variable, high purity via chromatography | Lab-scale, stereocontrol possible |
| 3 | Enzymatic cascade synthesis | Enzymes: tyrosine ammonia lyase, FDH, AmDH; mild aqueous conditions | Up to 92% isolated yield, >99.9% ee | Green chemistry, stereoselective |
| 4 | Esterification, Boc-protection, hydrogenolysis | SOCl2/methanol, Boc2O, Pd catalyst | 70-80% over steps | Protecting group strategy for intermediates |
| 5 | Acid-catalyzed hydroxyacetic acid derivative formation | Methanol, H2SO4, Na2CO3, toluene extraction | Not specified | Useful for hydroxyacid intermediates |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally similar analogs from the provided evidence:
Substituent Effects on Properties
- Trifluoromethoxy (-OCF₃) : Balances moderate electron-withdrawing effects with lipophilicity, favoring blood-brain barrier penetration .
- Chlorine (-Cl) : Introduces steric hindrance and electronegativity, which may alter binding affinity in receptor interactions .
- Ethylthio (-S-C₂H₅) : Enhances lipophilicity (higher logP) but may pose oxidation risks in vivo .
Stereochemical Considerations
- The S-configuration in analogs like (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol and (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is critical for enantioselective biological activity, as seen in many CNS-targeting drugs.
- The R-configuration in (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol HCl may result in distinct pharmacokinetic profiles compared to S-enantiomers.
Solubility and Stability
- HCl Salts: The target compound and (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol HCl benefit from improved aqueous solubility due to salt formation.
- Storage Conditions: Sulfur-containing analogs like (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol HCl require dry, room-temperature storage to prevent oxidation , whereas fluorine/chlorine-substituted analogs may have greater stability.
Research Implications
- Drug Design : The trifluoromethoxy group in the target compound offers a unique balance of lipophilicity and electronic effects, making it preferable for CNS applications over analogs with -CF₃ or -Cl .
- Structure-Activity Relationships (SAR) : Positional differences in substituents (e.g., para vs. meta fluorine) significantly impact receptor binding and selectivity, as observed in fluorinated phenylalanine derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-OL HCl, and how can purity be optimized?
Answer:
- Synthetic Routes : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 4-(trifluoromethoxy)phenylacetone) using sodium cyanoborohydride or catalytic hydrogenation. Alternative routes involve chiral resolution of racemic mixtures using tartaric acid derivatives for enantiopure forms .
- Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can the structural identity of this compound be confirmed experimentally?
Answer:
Q. What are the solubility properties of this compound in common solvents?
Answer:
- High Solubility : Polar aprotic solvents (DMSO, DMF) and water (due to HCl salt form).
- Limited Solubility : Nonpolar solvents (hexane, ether).
- Experimental Validation : Perform saturation solubility tests at 25°C using UV-Vis spectroscopy or gravimetric analysis. Note pH-dependent solubility in aqueous buffers (e.g., higher solubility at pH < 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Answer:
- Controlled Variables : Standardize assay parameters (pH, temperature, solvent concentration). For example, DMSO concentrations >1% may inhibit enzyme activity .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cAMP modulation in GPCR studies).
- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to account for batch-to-batch variability .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Answer:
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., cleavage of the trifluoromethoxy group) .
- Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C). Use TGA/DSC to assess decomposition thresholds .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin receptors). Focus on key residues (e.g., Asp155 in 5-HT for hydrogen bonding).
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability. Validate with experimental IC values from radioligand assays .
Q. What advanced analytical techniques are suitable for quantifying trace impurities?
Answer:
- UPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with ESI+ mode. Detect impurities at ppm levels (e.g., residual starting materials or stereoisomers).
- NMR Relaxation Methods : Use F NMR relaxation times to identify trifluoromethoxy-related byproducts .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers labeled for halogenated organics .
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
